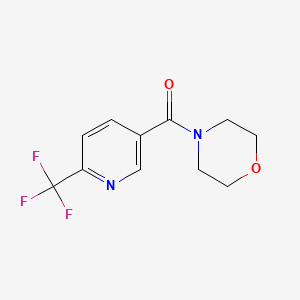

Morpholino(6-(trifluoromethyl)pyridin-3-yl)methanone

説明

特性

IUPAC Name |

morpholin-4-yl-[6-(trifluoromethyl)pyridin-3-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11F3N2O2/c12-11(13,14)9-2-1-8(7-15-9)10(17)16-3-5-18-6-4-16/h1-2,7H,3-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XANDOAYEWYLBGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)C2=CN=C(C=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Morpholino(6-(trifluoromethyl)pyridin-3-yl)methanone typically involves the reaction of 6-(trifluoromethyl)pyridin-3-yl)methanone with morpholine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or ethanol, and may require the use of a catalyst to facilitate the process. The reaction conditions, including temperature and time, are optimized to achieve high yields and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of Morpholino(6-(trifluoromethyl)pyridin-3-yl)methanone may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and efficiency in the production process. The use of advanced purification techniques, such as chromatography and crystallization, further enhances the purity of the compound .

化学反応の分析

Types of Reactions

Morpholino(6-(trifluoromethyl)pyridin-3-yl)methanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents

生物活性

Morpholino(6-(trifluoromethyl)pyridin-3-yl)methanone is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, structural characteristics, and relevant research findings, including case studies and data tables.

Compound Overview

Morpholino(6-(trifluoromethyl)pyridin-3-yl)methanone, with the CAS number 3025-88-5, features a morpholino group attached to a pyridine ring that contains a trifluoromethyl substituent. This structural motif is significant in drug design, particularly for developing selective inhibitors targeting various biological pathways.

The biological activity of Morpholino(6-(trifluoromethyl)pyridin-3-yl)methanone is largely attributed to its ability to modulate specific protein targets. For instance, compounds with similar structural motifs have been shown to act as selective inhibitors of various kinases and receptors, influencing pathways related to inflammation, cancer, and metabolic disorders.

In Vitro Studies

Recent studies have indicated that derivatives of this compound exhibit potent inhibitory effects against certain enzymes and receptors. For example, a related compound was identified as a selective non-nucleoside adenosine kinase (AK) inhibitor, demonstrating efficacy in animal models by increasing adenosine concentrations at injury sites. This suggests that Morpholino(6-(trifluoromethyl)pyridin-3-yl)methanone could share similar mechanisms of action.

Case Studies

-

Adenosine Kinase Inhibition :

- Study : A study focusing on non-nucleoside adenosine kinase inhibitors highlighted the potential of morpholino-containing compounds in enhancing therapeutic efficacy for pain and inflammation management.

- Findings : The compound showed significant oral efficacy in preclinical models, suggesting that modifications around the pyridine core can lead to diverse biological activities.

-

Diacylglycerol Acyltransferase 1 (DGAT1) Inhibition :

- Study : Another investigation into DGAT1 inhibitors revealed that modifications on the 6-(trifluoromethyl)pyridine moiety can alter biological activity significantly.

- Findings : The study emphasized how structural variations could lead to improved selectivity and potency against DGAT1, which is crucial for lipid metabolism.

Table 1: Summary of Biological Activities of Related Compounds

| Compound Name | Target | Activity Description | Reference |

|---|---|---|---|

| ABT-702 | Adenosine Kinase | Potent inhibitor; enhances adenosine levels | |

| CORT125134 | Glucocorticoid Receptor | Selective antagonist; potential for Cushing's syndrome | |

| RAF709 | B-Raf and C-Raf Kinases | Efficacy in KRAS-mutant cancers | |

| PQR530 | Class I PI3K and mTOR | Dual inhibitor; effective in oncology models |

Research Findings

Research indicates that the trifluoromethyl group on the pyridine ring significantly influences the compound's lipophilicity and metabolic stability. For example, studies have shown that incorporating polar functionalities can enhance solubility while maintaining antiparasitic activity .

Additionally, the presence of the morpholino group has been linked to improved selectivity in kinase inhibition. Variations in substituents on the pyridine ring can lead to marked differences in biological activity, as evidenced by comparative studies involving pyridine derivatives .

科学的研究の応用

Scientific Research Applications

Medicinal Chemistry

Morpholino(6-(trifluoromethyl)pyridin-3-yl)methanone has shown promise in medicinal chemistry due to its ability to modulate biological pathways associated with cancer treatment. Compounds with similar structures have been implicated in inhibiting pathways like phosphoinositide 3-kinase signaling, which is often deregulated in cancer cells. Preliminary studies suggest that this compound may exhibit antiproliferative activity against various cancer cell lines, indicating its potential therapeutic applications in oncology .

Agrochemicals

The compound's derivatives, particularly those containing trifluoromethylpyridine moieties, have been extensively utilized in the agrochemical industry for crop protection. Several trifluoromethylpyridine derivatives have been developed for their efficacy against pests, leading to the introduction of multiple agrochemical products into the market . The unique physicochemical properties imparted by the trifluoromethyl group enhance the biological activity of these compounds.

Case Studies and Research Findings

類似化合物との比較

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares Morpholino(6-(trifluoromethyl)pyridin-3-yl)methanone with structurally related compounds, highlighting differences in substituents, biological activity, and synthetic routes:

Key Findings

Trifluoromethyl Group Impact: The -CF₃ group at pyridine C6 enhances metabolic stability compared to non-fluorinated analogs (e.g., Y b), which lack this substituent . Replacement with -Cl (as in ) reduces lipophilicity but may increase reactivity toward nucleophilic substitution .

Morpholino vs.

Biological Activity: Morpholino(6-(trifluoromethyl)pyridin-3-yl)methanone and VU0360175 share similar mGluR5 PAM activity (EC₅₀ ~49 nM), but VU0360175’s ethynyl-phenyl group enables salt formation, improving bioavailability .

Synthetic Flexibility: Sonogashira coupling is a common route for introducing alkynyl groups (e.g., Y b, VU0360175) . Boronic ester derivatives () enable further functionalization via cross-coupling reactions .

Contradictions and Limitations

- highlights that morpholino amides generally suffer from reduced potency compared to piperidine analogs (e.g., VU0366031, EC₅₀ = 3.8 nM), but this is offset by improved solubility .

- No direct data on the target compound’s pharmacokinetics are available, unlike its analogs like VU0360175, which has documented in vivo activity .

Q & A

What are the recommended synthetic routes for Morpholino(6-(trifluoromethyl)pyridin-3-yl)methanone, and how do reaction conditions influence yield and purity?

Level : Basic

Answer :

The compound is commonly synthesized via cross-coupling reactions. For example, the Sonogashira reaction (palladium-catalyzed coupling of terminal alkynes with aryl halides) is effective for introducing ethynyl groups to the pyridine core . Key factors include:

- Catalyst selection : Pd(PPh₃)₂Cl₂/CuI systems are widely used for high yields.

- Solvent optimization : Polar aprotic solvents (e.g., THF, DMF) enhance reaction efficiency.

- Temperature control : Reactions often proceed at 60–80°C to balance speed and side-product formation.

Post-synthesis, purification via column chromatography (hexanes/EtOAc gradients) or recrystallization (e.g., from ethanol) ensures >95% purity. Yield improvements (e.g., 53% in a morpholino amide synthesis) rely on stoichiometric excess (4:1 phenol:substrate) and inert atmospheres .

How does the morpholino amide substructure contribute to the compound's biological activity and pharmacokinetic profile?

Level : Advanced

Answer :

The morpholino amide group enhances:

- Potency : In mGluR5 PAMs, this substructure increases EC₅₀ values (e.g., VU0360175: EC₅₀ = 49 nM vs. 3.8 nM for analogs without morpholino) by stabilizing hydrogen bonds with target receptors .

- Solubility : Salt formation (e.g., HCl salts) improves aqueous solubility, critical for in vivo bioavailability .

- Metabolic stability : The morpholine ring reduces oxidative metabolism in liver microsomes compared to piperidine analogs, as shown in preclinical RBP4 antagonist studies .

What analytical techniques are critical for confirming the structural integrity and purity of this compound?

Level : Basic

Answer :

- NMR spectroscopy : ¹H/¹³C NMR confirms regioselectivity of substitution (e.g., trifluoromethyl at pyridine C6) .

- Mass spectrometry : APCI-MS or ESI-MS validates molecular weight (e.g., m/z 443 [M+H]⁺ for a related triazolopyridine derivative) .

- HPLC : Reverse-phase methods (C18 columns, acetonitrile/water gradients) assess purity (>98% AUC) .

- X-ray crystallography : Resolves diastereomeric mixtures (e.g., dr 20:1 in cyclopropane derivatives) .

How can researchers address contradictions in potency data between in vitro and in vivo studies for this compound?

Level : Advanced

Answer :

Discrepancies often arise from:

- Solubility limitations : Poor dissolution in neutral buffers reduces in vitro activity. Salt forms (e.g., HCl) or co-solvents (e.g., 10% DMSO) mitigate this .

- Protein binding : High serum albumin binding in vivo may lower free drug concentration. Equilibrium dialysis assays quantify unbound fractions .

- Metabolic instability : CYP450 screening identifies major metabolites; structural modifications (e.g., fluorination) block vulnerable sites .

What strategies are effective in optimizing the compound's solubility and dissolution rate for preclinical studies?

Level : Advanced

Answer :

- Salt formation : Hydrochloride salts improve solubility in neutral vehicles (e.g., EC₅₀ shifts from 49 nM to sub-10 nM in mGluR5 PAMs) .

- Nanoformulation : Lipid-based nanoparticles enhance oral bioavailability by bypassing efflux transporters .

- Co-solvent systems : PEG-400/water mixtures increase dissolution rates without toxicity .

What in vitro and in vivo models are appropriate for evaluating the compound's efficacy as an mGluR5 PAM?

Level : Advanced

Answer :

- In vitro :

- In vivo :

How does the trifluoromethyl group influence the compound's electronic and steric properties compared to other substituents?

Level : Basic

Answer :

The -CF₃ group:

- Electron withdrawal : Induces a −I effect, polarizing the pyridine ring and enhancing electrophilicity at C3 .

- Lipophilicity : LogP increases by ~1.5 units vs. -CH₃, improving membrane permeability .

- Steric bulk : Comparable to -Cl but less than -Br, minimizing steric clashes in enzyme pockets .

What methodologies are recommended for assessing the compound's metabolic stability and potential drug-drug interactions?

Level : Advanced

Answer :

- Liver microsome assays : Incubate with human/rodent microsomes; LC-MS/MS identifies major metabolites (e.g., oxidative defluorination) .

- CYP450 inhibition : Fluorescent probes (e.g., CYP3A4) screen for isoform-specific inhibition .

- Reactive metabolite trapping : Glutathione adduct formation predicts idiosyncratic toxicity .

How can computational docking studies predict the binding mode of this compound to its target protein?

Level : Advanced

Answer :

- Glide docking : OPLS-AA force field evaluates torsional flexibility; RMSD <1 Å accuracy in 50% of cases .

- Binding site analysis : Trifluoromethyl-pyridine occupies hydrophobic subpockets (e.g., mGluR5 allosteric site), while morpholino amide forms H-bonds with Asn747 .

- Free energy perturbation (FEP) : Quantifies ΔΔG for CF₃ vs. Cl substitutions, guiding SAR .

What are the key considerations when designing SAR studies to improve the compound's selectivity against off-target receptors?

Level : Advanced

Answer :

- Substituent variation : Replace morpholino with piperazine or azetidine to reduce off-target kinase activity .

- Competitive binding assays : Screen against panels (e.g., 100+ GPCRs) to identify selectivity hotspots .

- Crystal structures : Overlay target vs. off-target binding sites to guide steric modifications (e.g., bulkier groups at C2) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。